molecular formula C10H5BrO3 B182733 2-Bromo-8-hydroxynaphthalene-1,4-dione CAS No. 52431-65-9

2-Bromo-8-hydroxynaphthalene-1,4-dione

Cat. No. B182733
CAS RN: 52431-65-9
M. Wt: 253.05 g/mol
InChI Key: QQUYEYJPZLCULC-UHFFFAOYSA-N
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Patent
US08703979B2

Procedure details

Step 1 in the above Scheme B may be, for example, carried out according to Tietze, et al., Chem. Eur. J., 2007, 13, 9939-9947. For example, to 5-hydroxynaphthalene-1,4-dione dissolved in an appropriate solvent is added bromine to give 3-bromojuglone in Step 1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:11]=[CH:10][CH:9]=[C:8]2[C:3]=1[C:4](=[O:13])[CH:5]=[CH:6][C:7]2=[O:12].[Br:14]Br>>[CH:10]1[CH:11]=[C:2]([OH:1])[C:3]2[C:4]([C:5]([Br:14])=[CH:6][C:7](=[O:12])[C:8]=2[CH:9]=1)=[O:13]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC1=C2C(C=CC(C2=CC=C1)=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.